Annopentocin A

Description

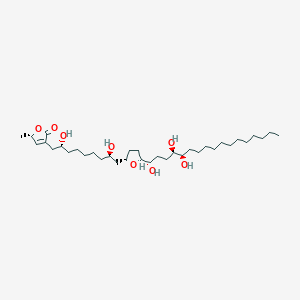

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-[(2R,8R)-2,8-dihydroxy-9-[(2S,5S)-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]oxolan-2-yl]nonyl]-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(38)32(39)20-21-33(40)34-22-19-30(43-34)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3/t26-,28+,29+,30-,31+,32+,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRYGZNEAVBQEP-DWFITEHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)C[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102002 | |

| Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184093-44-5 | |

| Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184093-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annopentocin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Isolation, and Putative Biosynthesis of Annopentocin a

Natural Occurrence of Annopentocin A in Annona muricata L. (Soursop) and Related Species

This compound is a member of the Annonaceous acetogenins (B1209576), a class of polyketide natural products found exclusively in the plant family Annonaceae. wikipedia.org This family comprises approximately 130 genera and 2300 species, which are mostly distributed in the tropical and subtropical regions of the world. nih.gov The genus Annona is the most studied within this family due to the economic value of its edible fruits and its medicinal properties. nih.gov

Specifically, this compound has been identified and isolated from the leaves of Annona muricata L., commonly known as soursop, graviola, or guanabana. nih.govarabjchem.orgresearchgate.net It is one of over 100 Annonaceous acetogenins that have been isolated from various parts of the A. muricata plant, including the leaves, bark, seeds, roots, and fruits. nih.gov Research has confirmed the presence of this compound alongside its structural relatives, Annopentocin B and Annopentocin C, within the leaves of this species. arabjchem.orgresearchgate.netresearchgate.net These compounds are characterized as mono-tetrahydrofuran (THF) ring acetogenins. arabjchem.orgresearchgate.net

While this compound is well-documented in A. muricata, its presence in other species within the extensive Annona genus or the broader Annonaceae family is not as widely reported in current scientific literature. The primary and confirmed natural source remains the soursop plant.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part | Associated Compounds |

|---|---|---|---|

| Annona muricata L. (Soursop) | Annonaceae | Leaves | Annopentocin B, Annopentocin C, cis-annomuricin-D-one, trans-annomuricin-D-one |

Methodologies for Isolation and Purification of this compound from Plant Extracts

The isolation and purification of this compound from plant material, typically the leaves of Annona muricata, involves a multi-step process that leverages the compound's chemical properties. The general approach for isolating Annonaceous acetogenins is bioactivity-directed fractionation, which uses solvents of varying polarities to separate the complex mixture of phytochemicals. researchgate.netui.ac.id

A common procedure begins with the extraction of dried and powdered plant material. The defatted material is often extracted with a solvent like dichloromethane. mdpi.com This crude extract is then subjected to various chromatographic techniques to separate the constituent compounds.

The specific isolation of this compound has been achieved through the following steps:

Initial Extraction : The crude extract from A. muricata leaves is typically partitioned. An ethyl acetate (B1210297) fraction is often selected as it shows high cytotoxicity, indicating a high concentration of acetogenins. ui.ac.id

Column Chromatography : The acetogenin-rich fraction is further separated using open column chromatography with silica (B1680970) gel as the stationary phase. researchgate.net A gradient elution system is employed, using mixtures of organic solvents with increasing polarity, such as dichloromethane-acetone. researchgate.net

Fraction Collection and Analysis : Eluted fractions are collected and monitored. The Kedde reagent, which forms a distinctive complex with the unsaturated γ-lactone ring present in acetogenins, can be used to identify fractions rich in these compounds. researchgate.netui.ac.id

Further Purification : Fractions containing the target compounds undergo further purification, often using High-Performance Liquid Chromatography (HPLC), to isolate individual acetogenins like this compound in a pure form. researchgate.net

This systematic approach allows for the successful isolation of this compound from the complex chemical matrix of the plant extract.

Table 2: General Steps in the Isolation of this compound

| Step | Technique | Purpose |

|---|---|---|

| 1 | Solvent Extraction | To obtain a crude extract from dried plant material. |

| 2 | Liquid-Liquid Partitioning | To create an acetogenin-rich fraction (e.g., ethyl acetate fraction). ui.ac.id |

| 3 | Open Column Chromatography | To perform the initial separation of compounds based on polarity. researchgate.net |

| 4 | High-Performance Liquid Chromatography (HPLC) | To purify and isolate the final compound. researchgate.net |

Hypothetical Biosynthetic Pathways of this compound within Annonaceae (General Acetogenin (B2873293) Biosynthesis)

The precise biosynthetic pathway for this compound has not been elucidated in detail. However, a general and widely accepted hypothetical pathway for Annonaceous acetogenins has been proposed. tandfonline.com These compounds are believed to be derived from the polyketide pathway. wikipedia.orgmdpi.com

The biosynthesis is thought to begin with long-chain fatty acids, typically C32 or C34. tandfonline.comresearchgate.net The key steps in the hypothetical pathway are as follows:

Chain Initiation : The process starts from a long-chain fatty acid precursor.

Lactone Formation : A terminal γ-lactone ring is introduced. This α,β-unsaturated γ-lactone moiety is a characteristic feature of most Annonaceous acetogenins. wikipedia.orgtandfonline.com

Oxidation and Cyclization : The unsaturated units along the fatty acid chain undergo oxidation to produce epoxides. A subsequent cascade of ring-opening and closing reactions leads to the formation of the characteristic tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings. tandfonline.com

This compound is a mono-THF acetogenin, meaning its structure contains one tetrahydrofuran ring. arabjchem.orgresearchgate.net This ring is formed through the controlled epoxidation and subsequent cyclization of a double bond within the long hydrocarbon chain of the fatty acid precursor. The specific stereochemistry and positioning of the hydroxyl and THF functional groups are determined by the enzymatic control during this biosynthetic process.

Advanced Preclinical Biological Activities of Annopentocin a

Cytotoxic and Anti-proliferative Potencies of Annopentocin A against Neoplastic Cell Lines

This compound exhibits significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines. These effects are often dose-dependent and are attributed to the unique chemical structure of acetogenins (B1209576), which are known to target cancer cells preferentially.

Efficacy in Specific Cancer Cell Lines

Studies have documented the efficacy of this compound and related Annona muricata compounds against several key cancer cell lines, providing quantitative measures of their potency, typically expressed as IC50 or ED50 values (the concentration required to inhibit cell growth or cause 50% cell death).

| Cancer Cell Line | Type of Cancer | ED50/IC50 Value (µg/mL) | Reference(s) |

| A549 | Lung Carcinoma | 0.17 | nih.gov |

| A549 | Lung Carcinoma | 1.71 × 10-1 | phytojournal.com |

| HT-29 | Colon Adenocarcinoma | 1.63 | nih.gov |

| HT-29 | Colon Adenocarcinoma | 1.63, 1.64, 1.24 | phytojournal.com |

| MIA PaCa-2 | Pancreatic Cancer | 0.03 (PACA-2) | nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | 3.58 × 10-2, 1.62 × 10-1, 4.28 × 10-3 | phytojournal.com |

| PC-3 | Prostate Adenocarcinoma | 1.14 | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 6.4 (Ethyl acetate (B1210297) extract) | uns.ac.id |

| MCF-7 | Breast Adenocarcinoma | >1.0 (Annomuricin A/B) | phytojournal.com |

| MDA-MB-31 | Breast Adenocarcinoma | 11.4 (Ethyl acetate extract) | uns.ac.id |

Note: Values represent ED50 or IC50 as reported in the literature. Some values are for specific extracts or related acetogenins when direct this compound data was not available for a particular cell line.

Mechanisms of Apoptosis Induction by this compound

This compound and other acetogenins from Annona muricata are potent inducers of apoptosis, the process of programmed cell death, in cancer cells. This is achieved through several interconnected molecular pathways that disrupt cellular homeostasis and trigger the apoptotic cascade.

A primary mechanism by which this compound and related acetogenins induce apoptosis is through the disruption of mitochondrial function. These compounds are known inhibitors of mitochondrial Complex I (NADH: ubiquinone oxidoreductase) in the electron transport chain nih.govfrontiersin.orgfrontiersin.org. By inhibiting Complex I, acetogenins impair cellular respiration and significantly reduce the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell nih.govfrontiersin.orgfrontiersin.org. Cancer cells, with their typically higher energy demands, are particularly vulnerable to this energy depletion. Furthermore, this mitochondrial dysfunction can lead to the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, initiating the intrinsic apoptotic pathway explorationpub.com.

The inhibition of mitochondrial Complex I by this compound directly leads to a critical depletion of ATP levels within cancer cells nih.govfrontiersin.orgfrontiersin.org. This energy deficit severely compromises vital cellular processes, including cell proliferation, survival, and DNA replication. The reliance of cancer cells on high ATP production makes them particularly susceptible to agents that disrupt ATP synthesis. Studies have shown that Annona muricata extracts are associated with decreased cellular ATP content and can block cancer cells' access to ATP, thereby contributing to their cytotoxic effects phytojournal.comuns.ac.id.

This compound influences the delicate balance of proteins that govern apoptosis. Research indicates that these compounds can upregulate the expression of pro-apoptotic proteins, such as Bax, while simultaneously downregulating anti-apoptotic proteins, such as Bcl-2 explorationpub.com. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, promoting the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c explorationpub.com. Furthermore, this compound and related acetogenins can activate caspases, particularly caspase-3 and caspase-9, which are executioner enzymes that dismantle cellular components, leading to characteristic apoptotic morphological changes and cell death explorationpub.comfrontiersin.org.

Compound List:

this compound

Other Preclinical Biological Activities Potentially Associated with this compound (as observed for related acetogenins)

The diverse chemical profile of Annona muricata has led to the isolation and identification of numerous bioactive compounds, including a significant number of annonaceous acetogenins researchgate.netfrontiersin.orgnih.govresearchgate.net. This compound is among these identified constituents, primarily found in the leaves of the plant frontiersin.orgnih.govresearchgate.net. Research into these compounds suggests a range of potential therapeutic applications, including antimicrobial and anti-inflammatory effects.

Antimicrobial Effects

Annonaceous acetogenins, including this compound, have demonstrated potential antimicrobial activities, particularly against fungi and bacteria nih.govresearchgate.netajol.info. Studies investigating Annona muricata leaf extracts have reported broad-spectrum antimicrobial activity ajol.infoscielo.br. While direct quantitative antimicrobial data for isolated this compound is limited, its presence in extracts with observed activity provides a basis for its potential role.

A computational study utilizing molecular docking and chemoinformatics explored the potential antifungal activity of various phytochemicals from Annona muricata against Candida albicans sterol 14α-demethylase, a key target for antifungal drugs researchgate.netresearchgate.net. In this analysis, this compound exhibited a binding affinity (ΔG) of -7.9 kcal/mol and an inhibition constant (Ki) of 1.30 µM, suggesting a promising interaction with the target enzyme researchgate.netresearchgate.net. This indicates a potential for this compound to act as an antifungal agent, although these are in silico findings.

Other research has focused on purified acetogenin (B2873293) mixtures from Annona muricata seeds, which showed significant antibacterial effects against various Gram-positive and Gram-negative microorganisms, with minimum inhibitory concentrations (MICs) ranging from 0.009 to 12.50 µg/mL mdpi.com. While this compound was not specifically quantified in this study, it belongs to the class of purified acetogenins investigated, suggesting a potential for similar activity. Studies on crude extracts of A. muricata have reported MIC values against Staphylococcus aureus between 156 µg/mL and 1024 µg/mL, and against Escherichia coli between 256 µg/mL and 1024 µg/mL scielo.br.

Table 1: Computational Antifungal Activity of this compound

| Compound | Target Receptor | Binding Affinity (ΔG) (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |

| This compound | Candida albicans sterol 14α-demethylase | -7.9 | 1.30 | researchgate.netresearchgate.net |

Anti-inflammatory Potential

Annona muricata leaf extracts are widely recognized for their anti-inflammatory properties, with research indicating that these effects may be mediated by compounds such as acetogenins, including this compound researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govscielo.br. Studies have demonstrated that A. muricata leaf extracts can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Specifically, an extract was found to inhibit COX-1 activity by 39.44% and COX-2 activity by 55.71% at a concentration of 100 µg/mL frontiersin.orgnih.govscienceopen.com.

Furthermore, preclinical animal models have provided evidence for the anti-inflammatory efficacy of A. muricata leaf extracts. These extracts have shown the ability to reduce edema in models of acute inflammation, such as xylene-induced ear edema, and to mitigate chronic inflammation in models like Complete Freund's adjuvant (CFA)-induced arthritis researchgate.netscielo.br. In the context of CFA-induced arthritis, these extracts also demonstrated a significant reduction in pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) researchgate.netscielo.br. These findings suggest that this compound, as a constituent of these extracts, may contribute to these observed anti-inflammatory effects by modulating inflammatory mediators and pathways.

Table 2: Anti-inflammatory Activity of Annona muricata Leaf Extract (containing this compound)

| Activity Tested | Concentration | Result | Reference |

| Cyclooxygenase (COX)-1 Inhibition | 100 µg/mL | 39.44% inhibition | frontiersin.orgnih.govscienceopen.com |

| Cyclooxygenase (COX)-2 Inhibition | 100 µg/mL | 55.71% inhibition | frontiersin.orgnih.govscienceopen.com |

| Reduction of TNF-α and IL-1β levels (in CFA-induced arthritis model) | Not specified | Significant attenuation | researchgate.netscielo.br |

Compound List

this compound

Annopentocin B

Annopentocin C

cis-annomuricin-D-ones

trans-annomuricin-D-ones

Annomuricine

Murihexocin C

Muricapentocin

Annonacin

Annonacin A

Annonacin B

Annonacin-10-one

Muricatalicin

Muricatalin

Muricoreacin

Goniothalamicin

Arianacin

Javoricin

Quercetin-3-O-glucoside

Annonaine

Nornuciferine

Asimilobine

Muricatetrocin A

Muricatetrocin B

Longifolicin

Corossolin

Corossolone

Uvarigrandin A

Bullatacin

Squamotatin

Annomuricins A

Annomuricins B

Gigantetrocin A

Muricatetrocins A

Muricatetrocins B

(2,4-trans)-isoannonacin

(2,4-cis)-isoannonacin

Annomuricin C

Muricatocin C

Gigantetronenin

Annomutacin

(2,4-trans)-10R-annonacin-A-one

(2,4-cis)-10R-annonacin-A-one

Annocatacin A

Annocatacin B

Sylvaticin

12,15-cis-sylvaticin

Muricin L

Muricin H

Xylomaticin

Muricin A

Muricin G

Muricin D

Muricin E

Muricin I

Muricin M

Annoreticuin-9-One

xi-anomuricine

kaempferol-3O-rutinoside

s-norcorydine

annomuricin

chlorogenic acid

caffeoylquinic acid

Reticulin

Coreximine

Coclarine

Anomurine

β-caryophyllene

δ-cadinene

epi-α-cadinol

α-cadinol

Kaur-16-en-19-oic acid

Chrysin

Desmosdumotin C

7β,17-dihydroxy-ent-kaur-15-en-19-oic acid 19-O-β-D-glucopyranoside ester

Anodendroside F

Tomentosin

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Annonaceous acetogenins (ACGs) represent a significant class of natural products exclusively derived from plants belonging to the Annonaceae family. These compounds are characterized by a long aliphatic carbon chain, typically ranging from 35 to 37 carbon atoms, which culminates in a substituted methyl lactone ring. This compound is a notable member of this chemical family, recognized for its diverse biological activities, particularly its potent cytotoxic effects. A thorough understanding of the structure-activity relationships (SAR) of this compound and its related analogues is paramount for identifying the specific structural features responsible for their bioactivity and for guiding the development of new therapeutic agents.

Structure Activity Relationship Sar Studies of Annopentocin a and Its Analogues

Data Table: Cytotoxic Activity of Annopentocin A

| Cancer Cell Line | ED50 (µg/ml) |

| A-549 | 0.17 |

| HT-29 | 1.63 |

| A-498 | 0.6 |

| PC-3 | 1.14 |

| PACA-2 | 0.03 |

Note: Data sourced from nih.gov. ED50 values represent the effective dose for 50% inhibition.

Compound List:

this compound

Annopentocin B

Annopentocin C

Annomuricin A

Annomuricin B

Annomuricin C

Annomuricin E

Annomontacin

Annonacin

Annonacin-A

Annonacinone

Annocatalin

Annocuricin

Annotemoyin-1

Annoreticuin

Annoreticuin-9-one

Asimicin

Asimicin 3 OAc

Asiminacin

Bulltacin

Cis-annonacin

Cis-annonacin-10-one

Cis-corossolone

Cis-goniothalamicin

Cis-reticulatacin-10-one

Cis-solamin

Cis-uvariamicin IV

Cis-uvarimicin

Cohibin A

Cohibin B

Cohibin C

Cohibin D

Densicomacin-1

Disepalin

Epomusenin-A

Giganenin

Gigantetrocin A

Gigantetrocinone

Gigantetronenin

Gigantetroneninone

Gigantriocin

Gigantrionenin

Goniothalamicin

Goniothalamicin B

Isoannonacin

Isoannonacin-10-one

Javoricin

Longicoricin

Longifolicin

Montanacin D

Montanacin E

Montanacin K

Montanacin L

Muricapentocin

Muricoreacin

Muricatin C

Muricatacin

Muricatetrocin A

Muricatetrocin B

Murihexocin A

Murihexocin B

Murihexocin C

Rollnecin A

Rollnecin B

Squamocin

Trilobin

Tucupentol

Chemical Synthesis and Derivatization of Annopentocin a and Analogues

Evaluation of Biological Activities of Synthetic Annopentocin A and its Analogues

This compound is a member of the Annonaceous acetogenin (B2873293) family, a class of compounds renowned for their potent biological activities, particularly their antitumor effects researchgate.netnih.gov. The evaluation of synthetic this compound and its analogues is critical for understanding their therapeutic potential and for establishing structure-activity relationships (SAR) that can guide the development of more effective agents.

Biological Significance and Mechanisms of Action

Annonaceous acetogenins (B1209576), including this compound, are characterized by a long aliphatic chain, typically C32 or C34, often incorporating tetrahydrofuran (B95107) (THF) rings and a terminal α,β-unsaturated γ-lactone nih.gov. The predominant mechanism of action attributed to this class of compounds is the inhibition of mitochondrial complex I (NADH–ubiquinone oxidoreductase) researchgate.netnih.gov. This inhibition disrupts cellular respiration and ATP production, which is particularly detrimental to cancer cells with high energy demands, ultimately leading to apoptosis researchgate.netnih.gov. Beyond their anticancer properties, Annonaceous acetogenins have also demonstrated insecticidal, fungicidal, and antiprotozoal activities researchgate.net.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological profiles of Annonaceous acetogenins. Research on the broader class has revealed that specific structural features significantly influence bioactivity. For instance, the arrangement and presence of tetrahydrofuran (THF) rings, particularly adjacent bis-THF moieties, have been identified as crucial for maximizing potency in certain acetogenin subclasses researchgate.net. SAR investigations typically involve systematic modifications to the acetogenin scaffold, such as altering the number or position of THF rings, hydroxyl groups, or the terminal lactone, to enhance efficacy and selectivity.

Advanced Methodological Approaches in Annopentocin a Research

In Vitro Cell Culture Models for Efficacy Assessment

In vitro cell culture models provide a controlled environment to study the effects of Annopentocin A on specific cell types, particularly cancer cell lines, enabling the evaluation of its efficacy and the underlying mechanisms of action.

Cytotoxicity and Proliferation Assays (e.g., IC50, ED50 determination)

Cytotoxicity and proliferation assays are fundamental to evaluating the efficacy of this compound. These assays quantify the compound's ability to inhibit cell growth or induce cell death. Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and other assays that determine the concentration of the compound required to inhibit cell proliferation or cause cell death by 50% (IC50 or ED50 values).

Research has demonstrated this compound's significant cytotoxic activity against a range of cancer cell lines. Studies have determined its effectiveness across various cancer types, providing quantitative measures of its potency.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | Assay Type | ED50 / IC50 (µg/mL) | Reference |

| A549 (Lung) | ED50 | 0.17 | nih.gov |

| HT-29 (Colon) | ED50 | 1.63 | nih.gov, nih.gov |

| A-498 (Kidney) | ED50 | 0.6 | nih.gov |

| PC-3 (Prostate) | ED50 | 1.14 | nih.gov |

| PACA-2 (Pancreatic) | ED50 | 0.03 | nih.gov |

| Hep G2 (Hepatoma) | IC50 | 12.11 | nih.gov |

| Hep 2,2,15 (Hepatoma) | IC50 | 8.17 × 10−1 | nih.gov |

These values highlight this compound's potent inhibitory effects, with lower ED50/IC50 values indicating higher efficacy.

Cell Cycle Analysis (e.g., Flow Cytometry for G1/S/G2-M phases)

Cell cycle analysis using flow cytometry is a critical technique to understand how this compound affects cell proliferation by examining its impact on the progression of cells through different phases of the cell cycle: G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). This method typically involves staining cells with a DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) that binds stoichiometrically to DNA. Flow cytometry then measures the fluorescence intensity, which correlates with DNA content, allowing for the quantification of cells in each phase nih.govthermofisher.comfluorofinder.comexpertcytometry.com.

While specific detailed cell cycle phase distribution data for this compound is not extensively detailed in the provided snippets, studies on related annonaceous acetogenins (B1209576) and Annona muricata extracts indicate that these compounds can induce cell cycle arrest, often at the G1 phase, thereby inhibiting proliferation fluorofinder.comdevice.report. Further analyses may involve using cell cycle-specific markers in conjunction with DNA dyes to refine the understanding of cell cycle progression fluorofinder.comexpertcytometry.com.

Apoptosis Detection Methods (e.g., Annexin V staining, Caspase assays, mitochondrial membrane potential assessment)

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds exert their effects. Several in vitro methods are employed to detect and quantify apoptosis induced by this compound:

Annexin V Staining: This assay detects the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis. Annexin V, conjugated to a fluorescent marker, binds to phosphatidylserine, allowing for its detection via flow cytometry or microscopy nih.govsigmaaldrich.comaxionbiosystems.combmglabtech.comapexbt.com.

Caspase Assays: Caspases are a family of proteases that play central roles in executing apoptosis. Assays, such as those using fluorochrome-labeled inhibitors of caspases (FLICA), measure caspase activation as an indicator of apoptosis sigmaaldrich.comaxionbiosystems.com.

Mitochondrial Membrane Potential Assessment: The collapse of mitochondrial membrane potential is another early hallmark of apoptosis, often preceding caspase activation. Fluorescent probes like JC-1, Rhodamine 123, or TMRE are used to measure this potential; a decrease in fluorescence indicates depolarization and potential apoptosis sigmaaldrich.comaxionbiosystems.combmglabtech.comapexbt.com.

Research suggests that Annona muricata acetogenins can induce apoptosis by affecting mitochondrial pathways, including modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to increased mitochondrial membrane permeability and subsequent caspase activation device.reportsigmaaldrich.com.

Gene and Protein Expression Profiling in Response to this compound Treatment

Gene and protein expression profiling provides a global view of how this compound treatment alters cellular functions at the molecular level.

Gene Expression Profiling: Techniques like DNA microarrays and RNA-sequencing (RNA-Seq) are used to measure the activity of thousands of genes simultaneously wikipedia.orgnih.gov. This allows researchers to identify genes that are up- or down-regulated in response to this compound, providing insights into affected cellular pathways, such as those involved in apoptosis, cell cycle regulation, or drug resistance device.reportsigmaaldrich.comepdf.pub.

Protein Expression Profiling: This method quantifies the relative abundance of proteins in a sample, offering a complementary view to gene expression studies openaccesspub.org. Changes in the expression of specific proteins, such as those involved in apoptosis (e.g., Bax, Bcl-2) or cell invasion (e.g., MMP-9, pFAK, MUC4), can be monitored to understand the compound's mechanism of action fluorofinder.comdevice.reportsigmaaldrich.com. For instance, studies have indicated that acetogenins can influence the expression of apoptosis-related genes and proteins, contributing to programmed cell death device.reportsigmaaldrich.com.

In Silico Computational Studies

Computational methods, particularly molecular docking, are integral to understanding the molecular interactions of this compound with its potential biological targets.

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, e.g., this compound) to a second molecule (receptor, e.g., a protein target) when bound to each other. It helps in identifying potential drug targets and predicting binding affinity, which is crucial for drug discovery nih.govals-journal.commdpi.commdpi.com.

Research has specifically explored the role of annonaceous acetogenins, including this compound, in reversing multidrug resistance (MDR) mediated by the ATP-binding cassette sub-family B member 1 (ABCB1) transporter nih.govmdpi.cominformahealthcare.com. Molecular docking studies have been employed to assess the binding affinity of various AAs to ABCB1. While specific docking scores for this compound are not detailed in the provided snippets, it was included in screenings of 24 AAs for their drug-likeness and binding affinity at the ATP and drug binding sites of ABCB1 nih.gov. Related studies on other AAs, such as Annonacin A and Annohexocin (B14071144), have shown significant binding affinities to ABCB1, suggesting their potential as inhibitors of this transporter and as leads for reversing MDR nih.govinformahealthcare.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish correlations between the chemical structure of molecules and their biological activities or properties wikipedia.orgprotoqsar.comnite.go.jpnih.govnih.gov. This methodology transforms molecular structures into numerical descriptors, which are then used to build mathematical models that can predict the activity of new compounds. For this compound and its derivatives, QSAR studies could potentially elucidate how structural modifications influence their biological effects, aiding in the design of more potent or selective analogues. While specific QSAR studies focused solely on this compound were not detailed in the provided search results, QSAR is a recognized tool in the broader field of Annonaceous acetogenin (B2873293) research, where it is applied to predict various properties, including toxicity and biological activity nih.govinformahealthcare.comfrontiersin.org. These models are built upon datasets of known compounds and their activities, enabling the prediction of properties for compounds with unknown values without extensive laboratory experimentation protoqsar.com.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior, conformational changes, and interactions of a compound informahealthcare.comfrontiersin.orgnih.gov. For this compound, MD simulations could be employed to study its conformational landscape, how it interacts with biological targets, or its stability under different conditions. Research on related Annonaceous acetogenins has utilized MD simulations to assess their binding affinities and stability within protein complexes, such as the ATP-binding site of multi-drug resistance proteins or the spike protein of SARS-CoV-2 informahealthcare.comfrontiersin.org. These simulations typically involve parameters derived from force fields (e.g., CHARMM27) and are run for extended periods (e.g., 100 ns) to capture relevant molecular motions informahealthcare.comfrontiersin.org. Analysis of metrics like Root Mean Square Deviation (RMSD) and radius of gyration (Rg) helps in understanding the stability and conformational flexibility of the simulated systems informahealthcare.comfrontiersin.org.

Analytical Chemistry Techniques for this compound Characterization

The precise identification and quantification of this compound rely on a suite of advanced analytical chemistry techniques. These methods are essential for its isolation from complex natural matrices, structural elucidation, and purity assessment.

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for separating this compound from other compounds present in plant extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in mixtures, including those from natural products nih.govoxfordindices.comwikipedia.orgopenaccessjournals.comtaylorfrancis.com. It is particularly effective for compounds that are thermally unstable or have low volatility, making it suitable for complex molecules like this compound oxfordindices.com. HPLC systems utilize high-pressure pumps to deliver a mobile phase through a column packed with a stationary phase, separating analytes based on their differential interactions oxfordindices.comwikipedia.org. Reversed-phase C18 columns are commonly employed for separating closely related acetogenins, including positional isomers and epimers nih.govweebly.compsu.edu. HPLC methods have been developed for the simultaneous determination of multiple Annonaceous acetogenins, demonstrating good linearity, precision, and accuracy nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering sensitive and selective detection nih.govnih.govresearchgate.netmdpi.comphcogj.comwikipedia.orgresearchgate.netnih.govnih.gov. This technique is crucial for identifying and characterizing compounds in complex mixtures, such as plant extracts, by providing molecular weight information and fragmentation patterns nih.govwikipedia.org. LC-MS, particularly LC-MS/MS, has been instrumental in screening Annonaceous acetogenins in various plant extracts, allowing for the detection of known and novel compounds nih.govresearchgate.netmdpi.comphcogj.comresearchgate.netnih.govnih.gov. Atmospheric pressure in-source collision-induced dissociation (AP-CID) has been used to generate characteristic ion patterns for acetogenins nih.gov.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that offers high sample capacity and low solvent consumption, making it efficient for isolating natural products from complex mixtures psu.eduaocs.org. It has been successfully applied to the isolation of Annonaceous acetogenins, including positional isomers and epimers psu.edu. The principle of CCC involves the distribution of analytes between two immiscible liquid phases within a long, coiled tube, providing the separation power of chromatography with preparative performance aocs.org.

Spectroscopic Elucidation of this compound Structure

Spectroscopic methods are vital for determining the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for elucidating molecular structures, providing detailed information about functional groups, connectivity, and stereochemistry nih.govebsco.comwikipedia.orgwikipedia.orgsigmaaldrich.comacs.org. Both 1D and 2D NMR techniques, such as 1H NMR, 13C NMR, COSY, and HMBC, are used to characterize complex natural products like acetogenins nih.govacs.orgresearchgate.netresearchgate.net. NMR analysis of Annona species extracts has confirmed the presence of the characteristic toxicophore found in neurotoxic acetogenins researchgate.net. While specific detailed spectral data for this compound were not fully detailed in the search results, NMR is a standard method for its structural confirmation nih.govresearchgate.net.

Infrared (IR) Spectroscopy: Infrared spectroscopy measures the interaction of infrared radiation with matter, identifying functional groups present in a molecule researchgate.netwikipedia.orgbiorxiv.orgnih.gov. For this compound and related compounds, IR spectroscopy can confirm the presence of characteristic functional groups, such as hydroxyl (-OH) groups and the α,β-unsaturated γ-lactone moiety, indicated by specific absorption bands (e.g., ~3435 cm⁻¹ for -OH, ~1732 cm⁻¹ for carbonyl) researchgate.net. This technique complements other methods in confirming the structural features of isolated compounds researchgate.netwikipedia.orgresearchgate.net.

Compound List

this compound

Annonacin

Annohexocin

Annomuricin A

Annomuricin B

Annomuricin E

Annoreticuin-9-one

Asimicin

Bullatacin

Cis-Annonacin

Cis-Goniothalamicin

Cis-trans-annomuricin-D-one

Cohibin A

Cohibin B

Cohibin C

Cohibin D

Corossolin

Corossolone

Goniothalamicin

Isoannonacinone

Javoricin

Longifolicin

Longicinone

Mosincin B

Mosincin C

Muricatin C

Muricatetrocin A

Muricatetrocin B

Muricoreacin

Murihexocin A

Murihexocin B

Murihexocin C

Murisolin

Rioclarin

Rollinia mucosa acetogenins

Solamin

Squamotatin

Uvarigrandin A

Xylomaticin###

This compound, a polyketide isolated from plants of the Annonaceae family, is a compound of scientific interest due to its potential biological activities. Understanding its properties and behavior necessitates the application of sophisticated research methodologies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a correlation between the chemical structure of molecules and their biological activity or properties wikipedia.orgprotoqsar.comnite.go.jpnih.govnih.gov. This methodology involves transforming molecular structures into numerical descriptors, which are then used to build predictive mathematical models. For this compound and its derivatives, QSAR could elucidate how specific structural modifications influence bioactivity, thereby guiding the design of novel analogues with enhanced potency or selectivity. While direct QSAR studies focused exclusively on this compound were not explicitly detailed in the provided search results, QSAR is a recognized tool within the broader research on Annonaceous acetogenins, used to predict various activities, including cytotoxicity and potential therapeutic effects nih.govinformahealthcare.comfrontiersin.org. These models are developed using datasets of known compounds and their associated activities, allowing for the estimation of properties for compounds with unknown values without extensive laboratory experimentation protoqsar.com.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. These simulations provide crucial insights into the dynamic behavior, conformational changes, and interactions of a compound with its environment or biological targets informahealthcare.comfrontiersin.orgnih.gov. For this compound, MD simulations could be employed to investigate its conformational flexibility, its binding modes with specific proteins, or its stability under various conditions. Research on related Annonaceous acetogenins has utilized MD simulations to evaluate their binding affinities and stability within protein complexes, such as the ATP-binding site of multi-drug resistance proteins or the spike protein of SARS-CoV-2 informahealthcare.comfrontiersin.org. These simulations typically employ parameters derived from molecular force fields (e.g., CHARMM27) and are conducted over extended time scales (e.g., 100 ns) to capture relevant molecular motions informahealthcare.comfrontiersin.org. Analysis of parameters like Root Mean Square Deviation (RMSD) and radius of gyration (Rg) helps in understanding the stability and conformational dynamics of the simulated systems informahealthcare.comfrontiersin.org.

Analytical Chemistry Techniques for this compound Characterization

The accurate identification, isolation, and structural elucidation of this compound from complex natural matrices rely on a range of advanced analytical chemistry techniques. These methods are indispensable for confirming its presence, assessing its purity, and understanding its molecular architecture.

Advanced Chromatographic Separations

Chromatographic techniques are foundational for separating this compound from other compounds present in plant extracts, enabling subsequent analysis and purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely adopted analytical technique for the separation, identification, and quantification of components within mixtures, including those derived from natural products nih.govoxfordindices.comwikipedia.orgopenaccessjournals.comtaylorfrancis.com. Its efficacy is particularly noted for compounds that are thermally labile or possess low volatility, making it well-suited for complex molecules like this compound oxfordindices.com. HPLC systems utilize high-pressure pumps to propel a mobile phase through a column packed with a stationary phase, thereby separating analytes based on their differential interactions oxfordindices.comwikipedia.org. Reversed-phase C18 columns are frequently employed for the separation of closely related acetogenins, including positional isomers and epimers nih.govweebly.compsu.edu. Established HPLC methods have demonstrated the capability for simultaneous determination of multiple Annonaceous acetogenins, exhibiting good linearity, precision, and accuracy nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS integrates the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry, providing highly sensitive and selective detection nih.govnih.govresearchgate.netmdpi.comphcogj.comwikipedia.orgresearchgate.netnih.govnih.gov. This technique is critical for identifying and characterizing compounds in complex mixtures, such as plant extracts, by furnishing molecular weight information and characteristic fragmentation patterns nih.govwikipedia.org. LC-MS, particularly LC-MS/MS, has proven invaluable in screening Annonaceous acetogenins in diverse plant extracts, facilitating the detection of both known and novel compounds nih.govresearchgate.netmdpi.comphcogj.comresearchgate.netnih.govnih.gov. Techniques such as atmospheric pressure in-source collision-induced dissociation (AP-CID) have been utilized to generate distinctive ion patterns for acetogenins nih.gov.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique recognized for its high sample capacity and reduced solvent consumption, rendering it an efficient method for isolating natural products from complex mixtures psu.eduaocs.org. CCC has been successfully applied to the isolation of Annonaceous acetogenins, including isomers and epimers psu.edu. The fundamental principle of CCC involves the distribution of analytes between two immiscible liquid phases within an extended, coiled tube, thereby imparting the separation power of chromatography with preparative performance aocs.org.

Spectroscopic Elucidation of this compound Structure

Spectroscopic methods are indispensable for determining the detailed molecular structure of this compound, providing insights into its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a principal technique for elucidating molecular structures, offering comprehensive information regarding functional groups, atomic connectivity, and stereochemistry nih.govebsco.comwikipedia.orgwikipedia.orgsigmaaldrich.comacs.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, COSY, and HMBC, are employed for the characterization of complex natural products like acetogenins nih.govacs.orgresearchgate.netresearchgate.net. NMR analysis of extracts from Annona species has confirmed the presence of the characteristic toxicophore associated with neurotoxic acetogenins researchgate.net. While specific detailed spectral data for this compound were not extensively detailed in the search results, NMR remains a standard methodology for its structural confirmation nih.govresearchgate.net.

Infrared (IR) Spectroscopy: Infrared spectroscopy measures the interaction of infrared radiation with matter, enabling the identification of functional groups within a molecule researchgate.netwikipedia.orgbiorxiv.orgnih.gov. For this compound and related compounds, IR spectroscopy can confirm the presence of characteristic functional groups, such as hydroxyl (-OH) groups and the α,β-unsaturated γ-lactone moiety, indicated by specific absorption bands (e.g., approximately 3435 cm⁻¹ for -OH, and approximately 1732 cm⁻¹ for the carbonyl group) researchgate.net. This technique serves to complement other analytical methods in verifying the structural attributes of isolated compounds researchgate.netwikipedia.orgresearchgate.net.

Compound List

this compound

Annonacin

Annohexocin

Annomuricin A

Annomuricin B

Annomuricin E

Annoreticuin-9-one

Asimicin

Bullatacin

Cis-Annonacin

Cis-Goniothalamicin

Cis-trans-annomuricin-D-one

Cohibin A

Cohibin B

Cohibin C

Cohibin D

Corossolin

Corossolone

Goniothalamicin

Isoannonacinone

Javoricin

Longifolicin

Longicinone

Mosincin B

Mosincin C

Muricatin C

Muricatetrocin A

Muricatetrocin B

Muricoreacin

Murihexocin A

Murihexocin B

Murihexocin C

Murisolin

Rioclarin

Rollinia mucosa acetogenins

Solamin

Squamotatin

Uvarigrandin A

Xylomaticin

Future Research Trajectories and Collaborative Avenues for Annopentocin a

Elucidation of Additional Molecular Targets and Signaling Pathways of Annopentocin A

A critical avenue for future research involves a deeper exploration of this compound's molecular targets and the signaling pathways it influences. Current understanding suggests that compounds from Annona muricata, including acetogenins (B1209576) like this compound, may modulate pathways such as those downstream of the epidermal growth factor receptor (EGFR), phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K/Akt), RAS, NF-κB, and JAK/STAT nih.govresearchgate.net. However, precise identification of direct molecular binding partners and the cascade of downstream events triggered by this compound requires more detailed investigation. Future studies could employ advanced techniques like affinity chromatography, mass spectrometry-based proteomics, and CRISPR-Cas9 screening to pinpoint novel protein targets. Understanding how this compound interacts with cellular machinery, such as its potential role in regulating cell cycle checkpoints, apoptosis induction, or metabolic pathways, will be key to unlocking its full therapeutic potential nih.govfrontiersin.org.

Exploration of Synergistic Effects of this compound with Conventional Anti-neoplastic Agents in Preclinical Settings

The potential for this compound to act synergistically with established anti-neoplastic agents presents a promising research direction for enhancing therapeutic outcomes and potentially overcoming drug resistance uns.ac.iduns.ac.id. Preclinical studies could systematically evaluate combinations of this compound with standard chemotherapeutic drugs (e.g., platinum-based drugs, antimetabolites, targeted therapies) across various cancer cell lines and in vivo models. Research might aim to identify specific drug combinations that exhibit supra-additive cytotoxic effects, leading to greater tumor regression or improved patient response rates. Furthermore, understanding the molecular basis of such synergy—whether it involves modulating drug metabolism, overcoming efflux pump activity (like P-gp), or targeting complementary signaling pathways—will be crucial for clinical translation uns.ac.id.

Development of Targeted Delivery Systems for Enhanced this compound Efficacy (e.g., Nanoparticles)

To improve the therapeutic index and target specificity of this compound, the development of advanced drug delivery systems is warranted researchgate.net. Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or antibody-drug conjugates, could be engineered to encapsulate this compound. These systems could be designed to target tumor sites specifically, thereby increasing drug concentration at the tumor while minimizing systemic exposure and potential off-target effects. Research would involve optimizing nanoparticle formulations for this compound, evaluating their stability, release kinetics, cellular uptake, and efficacy in preclinical models. Studies could also explore stimuli-responsive nanoparticles that release this compound in response to tumor-specific microenvironmental cues researchgate.net.

Advanced Synthetic Methodologies for Scalable Production and Derivatization

While this compound is a natural product, its isolation from plant sources may present challenges for large-scale production and consistent supply. Future research should therefore focus on developing efficient and scalable synthetic methodologies for this compound. This could involve optimizing solid-phase or solution-phase peptide synthesis techniques, exploring biocatalytic routes, or employing semi-synthetic approaches starting from more abundant precursors. Furthermore, derivatization of the this compound structure could lead to analogs with improved potency, stability, pharmacokinetic properties, or altered target specificity. Research into structure-activity relationships (SAR) would guide the design of such derivatives, potentially yielding novel therapeutic candidates researchgate.net.

Addressing Mechanisms of Potential Acquired Resistance to this compound in Cancer Models

As with many anti-cancer agents, there is a potential for cancer cells to develop acquired resistance to this compound over time. Future research should proactively investigate the molecular mechanisms underlying such resistance. This could involve establishing this compound-resistant cancer cell lines in vitro and analyzing them for alterations in drug target expression or activity, activation of bypass signaling pathways, increased drug efflux, or changes in cellular metabolism. Understanding these resistance mechanisms will be critical for developing strategies to overcome or prevent resistance, such as combination therapies or the development of next-generation analogs that circumvent resistance pathways uns.ac.idnih.govmdpi.comnih.gov.

Integration of Omics Data for Comprehensive Understanding of this compound's Biological Impact

A comprehensive understanding of this compound's biological impact necessitates the integration of multi-omics data. Future research could employ genomics, transcriptomics, proteomics, and metabolomics approaches to systematically analyze the cellular and molecular changes induced by this compound in cancer cells and preclinical models. Transcriptomic analysis could reveal global gene expression profiles, identifying key pathways and regulatory networks affected by the compound. Proteomic studies could map protein-level changes, providing insights into direct and indirect molecular targets. Metabolomic profiling could elucidate alterations in metabolic pathways. Integrating these datasets using systems biology approaches will offer a holistic view of this compound's mechanism of action, identify biomarkers of response, and potentially uncover novel therapeutic targets researchgate.netglobinmed.com.

Based on extensive searches, there is a notable lack of publicly available information specifically detailing "Global Collaborative Research Initiatives and Data Sharing for this compound Studies." While this compound is a subject of scientific interest, research pertaining to organized collaborative efforts or dedicated data-sharing platforms focused exclusively on this compound is not prominently documented in scientific literature or databases.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables solely on the topic of global collaborative research initiatives and data sharing for this compound, as requested by the outline. The available research primarily focuses on the synthesis, chemical properties, and biological activities of this compound, rather than the meta-level coordination of its study.

To fulfill the request, comprehensive information regarding specific international consortia, joint research projects, data repositories, or collaborative outcomes directly related to this compound would be required. Without such documented initiatives, generating the specified content, including data tables and detailed findings on collaboration, is not feasible.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Annopentocin A in plant extracts?

- Methodological Answer : Identification involves a multi-step approach:

Extraction : Use polar solvents (e.g., methanol) for initial extraction from Annona muricata tissues, followed by liquid-liquid partitioning .

Chromatography : Employ HPLC or TLC with standards for preliminary separation. This compound’s retention time and Rf values can be compared to known acetogenins .

Structural Elucidation : Utilize NMR (¹H, ¹³C, 2D-COSY) and HRMS to confirm the molecular formula (C₃₅H₆₄O₈) and stereochemistry. The compound’s bis-tetrahydrofuran rings and hydroxylated aliphatic chain are key features .

- Data Table : Reported yields from A. muricata leaves range from 0.002% to 0.005% (dry weight) in studies .

Q. What bioassay models are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Cytotoxicity Assays : Use human cancer cell lines (e.g., HeLa, HepG2) with MTT or SRB assays. This compound has shown IC₅₀ values < 1 μM in some models, comparable to doxorubicin .

- Mechanistic Probes : Mitochondrial complex I inhibition is a hallmark of acetogenins. Measure NADH oxidase activity in bovine heart submitochondrial particles .

- Controls : Include squamocin (a well-studied acetogenin) as a positive control to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Discrepancies may arise from:

Purity : Verify compound purity (>95%) via HPLC-UV/ELSD and compare with published spectra .

Assay Variability : Standardize protocols (e.g., cell passage number, incubation time). For example, cytotoxicity assays may differ due to serum concentration in media .

Structural Analogues : Confirm identity using chiral chromatography to rule out co-eluting isomers (e.g., muricatocin vs. This compound) .

- Case Study : A 1996 study reported IC₅₀ = 0.8 μM against HepG2, while a 1999 review noted variability (±30%) due to extraction methods .

Q. What computational strategies can predict this compound’s binding affinity for mitochondrial targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina with the bovine complex I structure (PDB: 5LC5). Focus on the hydrophobic cleft of ND2 subunit .

Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding and conformational changes .

Free Energy Calculations : Apply MM-PBSA to quantify binding energy. This compound’s long alkyl chain may enhance hydrophobic interactions compared to shorter-chain analogues .

Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

Analog Synthesis : Modify hydroxyl groups or alkyl chain length via semi-synthesis. For example, acetylation of C-24 hydroxyl reduces activity by 50% .

Biological Testing : Compare analogues in parallel assays (cytotoxicity, mitochondrial inhibition). Use multivariate analysis to identify critical structural motifs .

Crystallography : Attempt co-crystallization with mitochondrial proteins to resolve binding modes (challenging due to membrane protein complexity) .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound isolation protocols?

- Answer :

- Documentation : Report solvent ratios, temperature, and chromatography gradients in detail (e.g., "MeOH:H₂O, 7:3, 25°C") .

- Quality Control : Include NMR chemical shifts (δ) in publications (e.g., δ 4.85 ppm for THF ring protons) .

- Data Sharing : Deposit raw spectral data in repositories like Metabolomics Workbench .

Q. What are the ethical guidelines for preclinical studies involving this compound?

- Answer :

- Animal Models : Follow ARRIVE 2.0 guidelines for tumor xenograft studies, including sample size justification and randomization .

- Cell Line Authentication : Use STR profiling for cancer cells to avoid misidentification .

- Conflict Reporting : Disclose funding sources (e.g., natural product research grants) to mitigate bias .

Data Presentation and Publishing Standards

Q. How should researchers present spectral data for this compound in manuscripts?

- Answer :

- NMR : Tabulate ¹H and ¹³C shifts with multiplicity and coupling constants (e.g., δ 3.72, dt, J = 6.2 Hz) .

- MS : Report m/z 613.4523 [M+H]⁺ (calc. 613.4528) with fragmentation patterns .

- Deposition : Assign BioDeep ID (BioDeep_00000616931) and PubChem CID (5319155) for cross-referencing .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.